2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 420.54 g/mol. This compound features a unique structure that incorporates both sulfonyl and carboxamide functional groups, which may contribute to its biological activity and utility in medicinal chemistry.
The compound is available for purchase from chemical suppliers such as BenchChem, where it is noted for its high purity (typically around 95%) and suitability for various research applications. Its structural details can be accessed via databases like PubChem, which provides comprehensive information about its chemical properties and potential applications.
This compound belongs to the class of heterocyclic compounds, specifically those containing a tetrahydrobenzo[b]thiophene core. It can be classified under sulfonamides due to the presence of the ethylsulfonyl group. The combination of these structural features suggests potential pharmacological relevance, particularly in the development of new therapeutic agents.
The synthesis of 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can involve several synthetic pathways. One common method includes the use of multi-step reactions starting from readily available precursors.
The synthesis may utilize various techniques such as microwave-assisted synthesis to enhance reaction rates and yields. For example, conditions can be optimized using solvents like dimethylformamide or through solid-phase synthesis methodologies to streamline the process .
The molecular structure of 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is characterized by:
The compound's structure can be represented using various notations:
InChI=1S/C20H24N2O4S2/c1-3-28(25,26)14-7-5-13(6-8-14)11-17(23)22-20-18(19(21)24)15-9-4-12(2)10-16(15)27-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,21,24)(H,22,23)
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N
.The compound's molecular weight is approximately 420.54 g/mol with a high degree of purity noted in commercial preparations.
The chemical reactivity of this compound can be explored through various pathways:
Reactions involving this compound are often carried out under controlled conditions to optimize yield and selectivity. For instance, using catalytic systems or microwave irradiation can significantly enhance reaction efficiency .
Key physical properties include:
Chemical properties include:
Relevant data indicates that the compound should be handled with care due to potential reactivity with strong oxidizing agents.
The compound has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4